molecular formula C9H11Cl2NO B13594828 3-Amino-2-(2,4-dichlorophenyl)propan-1-ol

3-Amino-2-(2,4-dichlorophenyl)propan-1-ol

Katalognummer: B13594828
Molekulargewicht: 220.09 g/mol
InChI-Schlüssel: JZCVQGDVGULYCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-(2,4-dichlorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11Cl2NO. It is characterized by the presence of an amino group, a hydroxyl group, and a dichlorophenyl group. This compound is of interest in various fields due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(2,4-dichlorophenyl)propan-1-ol typically involves the reaction of 2,4-dichlorobenzaldehyde with nitromethane to form 2,4-dichlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and reaction conditions can vary depending on the desired yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-(2,4-dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group in the intermediate can be reduced to an amino group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Formation of 3-Amino-2-(2,4-dichlorophenyl)propan-1-one.

    Reduction: Formation of this compound from the nitro intermediate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-(2,4-dichlorophenyl)propan-1-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Amino-2-(2,4-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The dichlorophenyl group can enhance its binding affinity and specificity for certain targets. These interactions can modulate biological pathways and result in various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Amino-2-(2,4-dichlorophenyl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups along with the dichlorophenyl moiety. This combination of functional groups provides it with distinct chemical reactivity and potential biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C9H11Cl2NO

Molekulargewicht

220.09 g/mol

IUPAC-Name

3-amino-2-(2,4-dichlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11Cl2NO/c10-7-1-2-8(9(11)3-7)6(4-12)5-13/h1-3,6,13H,4-5,12H2

InChI-Schlüssel

JZCVQGDVGULYCO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.